molecular formula C12H14O2S B13890933 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene

8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B13890933
M. Wt: 222.31 g/mol
InChI Key: GQPJIZHJOZELPF-UHFFFAOYSA-N
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Description

8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene: is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spiro linkage.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction. This involves the use of a thiophene derivative and a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form thiols or other reduced products.

    Substitution: The thiophene ring can undergo substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced spiro compounds

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene
  • 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
  • 8-Allyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone

Uniqueness

8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

8-thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C12H14O2S/c1-4-12(13-6-7-14-12)5-2-10(1)11-3-8-15-9-11/h1,3,8-9H,2,4-7H2

InChI Key

GQPJIZHJOZELPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1C3=CSC=C3)OCCO2

Origin of Product

United States

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